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These application notes provide a detailed overview of the Individualized Molecular Analyses to

Advance Cancer Therapy (iMATCH) screening process as applied in the S2101 (BiCaZO)

clinical trial. The S2101 trial is a phase II study evaluating the combination of cabozantinib and

nivolumab in patients with advanced melanoma or squamous cell head and neck cancer. A

core component of this trial is the real-time molecular profiling of patient tumors to stratify them

based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation

Signature (TIS).[1][2][3][4][5]

Introduction to iMATCH and the S2101 Trial
The iMATCH initiative is a precision medicine master protocol focused on immunotherapy, with

the S2101 trial serving as its pilot study.[2] The primary goal of the iMATCH screening in S2101
is to assess the feasibility of delivering molecular profiling results to clinicians within a 21-day

timeframe to guide patient stratification.[2][3] Patients are categorized into one of four cohorts

based on high or low TMB and TIS scores.[3] This stratification aims to investigate the

correlation between these biomarkers and the clinical response to the combination therapy of

cabozantinib, a multi-targeted tyrosine kinase inhibitor, and nivolumab, a PD-1 immune

checkpoint inhibitor.[1][4]
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As the S2101 trial is ongoing, comprehensive quantitative data on patient outcomes within

each biomarker-defined cohort is not yet publicly available. The following tables outline the

structure for data presentation upon trial completion and reporting.

Table 1: Patient Stratification in the S2101 Trial

Biomarker
Cohort

Tumor
Mutational
Burden (TMB)

Tumor
Inflammation
Signature (TIS)

Number of
Patients
(Stage 1)

Target
Enrollment
(Stage 2)

1 High High TBD 30

2 High Low TBD 30

3 Low High TBD 30

4 Low Low TBD 30

Total 60 120

TBD: To be determined upon completion of the trial stage.

Table 2: Key Endpoints of the S2101 Trial
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Endpoint Type Endpoint Description

Primary
Feasibility of Molecular

Characterization

Proportion of patients with

biopsy results available within

21 days.

Objective Response Rate

(ORR)

Rate of confirmed complete or

partial responses in each

biomarker cohort.

Secondary Disease Control Rate (DCR)

Percentage of patients with a

complete response, partial

response, or stable disease.

Progression-Free Survival

(PFS)

Time from treatment initiation

to disease progression or

death.

Overall Survival (OS)
Time from treatment initiation

to death from any cause.

Safety and Tolerability
Incidence and severity of

adverse events.

Experimental Protocols
The following are detailed methodologies for the key iMATCH screening experiments.

Tumor Biopsy and Sample Processing
A fresh tumor biopsy is required for the iMATCH screening. The protocol specifies the collection

of formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

Protocol:

Biopsy Collection: Obtain a fresh tumor biopsy from a site not previously irradiated.

Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 6 to 72 hours.

Processing: Process the fixed tissue and embed in paraffin to create FFPE blocks.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sectioning: Cut sections of 4-5 µm thickness. One section is stained with Hematoxylin and

Eosin (H&E) for pathological review to confirm tumor presence and estimate tumor cellularity.

A minimum of 20% tumor cellularity is typically required.

Nucleic Acid Extraction:

For DNA extraction (for TMB analysis), macro-dissect the tumor-rich areas from unstained

slides. Extract DNA using a commercially available kit optimized for FFPE tissue.

For RNA extraction (for TIS analysis), macro-dissect the tumor-rich areas from unstained

slides. Extract RNA using a commercially available kit for FFPE tissue, including a DNase

treatment step to remove contaminating DNA.

Quality Control: Assess the quantity and quality of the extracted DNA and RNA using

spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). Assess nucleic acid

integrity using a method like the DNA Integrity Number (DIN) or RNA Integrity Number (RIN)

on an Agilent Bioanalyzer or similar instrument.

Tumor Mutational Burden (TMB) Analysis by Whole
Exome Sequencing (WES)
TMB is a quantitative measure of the total number of somatic mutations per megabase of the

genome. In the S2101 trial, TMB is determined using Whole Exome Sequencing (WES).[2][6]

Protocol:

Library Preparation:

Fragment the extracted genomic DNA to the desired size range (typically 150-200 bp).

Perform end-repair, A-tailing, and ligation of sequencing adapters.

Amplify the adapter-ligated DNA via PCR.

Exome Capture:
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Hybridize the prepared DNA library with biotinylated probes targeting the exonic regions of

the genome.

Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.

Wash the beads to remove non-specific, non-exonic DNA.

Amplify the captured exome library by PCR.

Sequencing:

Quantify the final exome library and pool multiple libraries for sequencing.

Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina

NovaSeq).

Bioinformatic Analysis:

Quality Control: Trim adapter sequences and filter out low-quality reads.

Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38).

Variant Calling: Identify somatic single nucleotide variants (SNVs) and small

insertions/deletions (indels) by comparing the tumor exome data to a matched normal

blood sample or a reference population database to filter out germline variants.

TMB Calculation:

Filter the identified somatic mutations to exclude known driver mutations in cancer

genes that might not reflect the overall mutational load.

Count the total number of remaining non-synonymous somatic mutations.

Calculate the TMB by dividing the total count of mutations by the size of the captured

exome region in megabases (Mb). The result is expressed as mutations/Mb.

Categorization: Classify the TMB score as "High" or "Low" based on a pre-defined cutoff

value.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Inflammation Signature (TIS) Analysis by Gene
Expression Profiling
TIS is a multi-gene signature that reflects the presence of a peripherally suppressed, adaptive

immune response within the tumor microenvironment. It is measured by analyzing the

expression levels of a specific set of genes.[3][7]

Protocol:

Gene Expression Assay:

Utilize a targeted gene expression profiling platform (e.g., NanoString nCounter, or RNA-

Seq with a specific gene panel). The TIS panel typically includes 18 genes involved in

antigen presentation, T-cell and NK cell biology, and interferon-gamma signaling.[7]

Data Acquisition:

Hybridize the extracted tumor RNA with gene-specific probes.

Quantify the expression levels of the target genes.

Data Analysis:

Normalization: Normalize the raw gene expression counts to control for technical

variability. This may involve using housekeeping genes or other platform-specific

normalization methods.

TIS Score Calculation:

Apply a weighted algorithm to the normalized expression values of the 18 genes in the

TIS panel.

The algorithm combines the expression levels of these genes to generate a single,

continuous TIS score.

Categorization: Classify the TIS score as "High" or "Low" based on a pre-defined

threshold.
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Mandatory Visualizations
Signaling Pathways
The therapeutic agents used in the S2101 trial, cabozantinib and nivolumab, modulate distinct

but potentially synergistic signaling pathways.
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Caption: Cabozantinib inhibits multiple receptor tyrosine kinases, blocking downstream

signaling pathways.
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Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T-cell anti-tumor activity.

Experimental Workflows
The following diagrams illustrate the workflows for the iMATCH screening process in the S2101
trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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